Bellidifolin

Descripción general

Descripción

Bellidifolin: (CAS NoSe deriva de la planta Swertia punicea y exhibe varias propiedades intrigantes, incluyendo efectos hepatoprotectores, hipoglucémicos, antioxidantes, antiinflamatorios y antitumorales . Notablemente, también actúa como un inhibidor de la proteína viral R (Vpr).

Aplicaciones Científicas De Investigación

Bellidifolin ha despertado interés en múltiples campos científicos:

Química: Su estructura y reactividad únicas lo convierten en objeto de estudio en la química de productos naturales.

Biología: Los investigadores exploran sus posibles actividades biológicas, como los efectos antioxidantes y antiinflamatorios.

Medicina: Las propiedades hepatoprotectoras de this compound pueden tener implicaciones clínicas para la salud hepática.

Industria: Su actividad antitumoral podría inspirar el desarrollo de fármacos.

Mecanismo De Acción

El mecanismo exacto por el cual Bellidifolin ejerce sus efectos sigue siendo un área activa de investigación. Probablemente involucra objetivos moleculares y vías de señalización relacionadas con sus diversas actividades. La información detallada aún está emergiendo.

Análisis Bioquímico

Biochemical Properties

Bellidifolin interacts with various enzymes, proteins, and other biomolecules. It has been found to be a potent inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the degradation of an important neurotransmitter, acetylcholine . This interaction plays a crucial role in the potential treatment of Alzheimer’s disease .

Cellular Effects

This compound influences cell function by inhibiting the proliferation of human cardiac fibroblasts . It also down-regulates the expression of Smad-2, α-SMA, Collagen I, and Collagen III proteins in myocardial cells, thereby improving myocardial fibrosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It inhibits the enzyme acetylcholinesterase, thereby preventing the degradation of acetylcholine . This leads to an increase in acetylcholine levels, which can have beneficial effects in conditions such as Alzheimer’s disease .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound nano-micelles have shown good stability and sustained release characteristics . Over time, these nano-micelles can increase cellular uptake capacity .

Métodos De Preparación

Las rutas sintéticas para Bellidifolin no están ampliamente documentadas, pero se obtiene principalmente de los tallos de Swertia punicea. Los métodos de producción industrial pueden incluir procesos de extracción y purificación, aunque los detalles específicos siguen siendo escasos.

Análisis De Reacciones Químicas

Bellidifolin experimenta diversas reacciones químicas, incluyendo oxidación, reducción y sustitución. Los reactivos y condiciones comunes utilizados en estas reacciones no están bien documentados. Se necesita más investigación para dilucidar los mecanismos precisos y los principales productos formados.

Comparación Con Compuestos Similares

Si bien la singularidad de Bellidifolin es evidente, es esencial compararlo con compuestos relacionados. Desafortunadamente, los compuestos similares específicos no se mencionan explícitamente en la literatura disponible.

Actividad Biológica

Bellidifolin (BEL) is a xanthone compound derived from the plant Gentianella amarella subsp. acuta (also known as G. acuta). It has garnered attention for its diverse biological activities, particularly in the realms of cardioprotection, anti-diabetic effects, and anticancer properties. This article synthesizes findings from various studies to elucidate the biological activity of this compound.

This compound has been shown to ameliorate myocardial fibrosis, a condition characterized by excessive collagen deposition leading to heart dysfunction. The compound exerts its effects primarily through the inhibition of the TGF-β1/Smads signaling pathway and the modulation of p38 MAPK signaling. Notably, BEL reduces the expression of key markers associated with fibrosis, such as α-smooth muscle actin (α-SMA) and collagen types I and III.

Key Findings:

- In Vivo Studies : BEL administration in animal models demonstrated a reduction in isoprenaline-induced cardiac structural disturbances and collagen deposition .

- In Vitro Studies : BEL inhibited TGF-β1-induced proliferation of cardiac fibroblasts, suggesting its potential role in preventing cardiac remodeling .

Data Summary

| Study Type | Effect Observed | Mechanism |

|---|---|---|

| In Vivo | Reduced myocardial fibrosis | Inhibition of TGF-β1/Smads pathway |

| In Vitro | Decreased cardiac fibroblast proliferation | Modulation of p38 MAPK signaling |

Anti-Diabetic Properties

This compound has also been investigated for its potential anti-diabetic effects. Research indicates that it may help manage type 2 diabetes by enhancing insulin sensitivity and regulating glucose metabolism.

Research Insights

- A study highlighted that BEL isolated from Swertia punicea exhibited significant hypoglycemic activity, potentially through modulation of metabolic pathways .

Data Summary

| Study Focus | Effect Observed | Potential Mechanism |

|---|---|---|

| Anti-Diabetic Effects | Improved insulin sensitivity | Regulation of glucose metabolism |

Anticancer Activity

Recent investigations have identified this compound as a promising candidate in cancer therapy, particularly against non-small cell lung cancer (NSCLC).

The compound inhibits the proliferation of A549 lung cancer cells through the STAT3/COX-2 signaling pathway. It induces apoptosis in cancer cells while sparing normal lung epithelial cells.

Key Findings:

- Cell Proliferation Inhibition : BEL treatment led to significant growth inhibition in A549 cells in a dose-dependent manner .

- Apoptotic Effects : Increased levels of caspase-3/8 and decreased PARP1 levels were observed post-treatment, indicating apoptosis induction .

Data Summary

| Cancer Type | Effect Observed | Mechanism |

|---|---|---|

| Non-Small Cell Lung Cancer | Inhibited cell proliferation | Involvement of STAT3/COX-2 pathway |

Propiedades

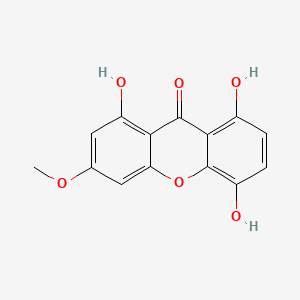

IUPAC Name |

1,5,8-trihydroxy-3-methoxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O6/c1-19-6-4-9(17)11-10(5-6)20-14-8(16)3-2-7(15)12(14)13(11)18/h2-5,15-17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDIORNFCMMYMLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)OC3=C(C=CC(=C3C2=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30182262 | |

| Record name | Bellidifolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30182262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2798-25-6 | |

| Record name | Bellidifolin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2798-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bellidifolin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002798256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bellidifolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30182262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bellidifolin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X522Q6XJR9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.